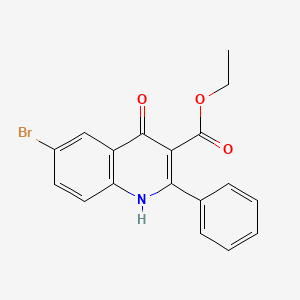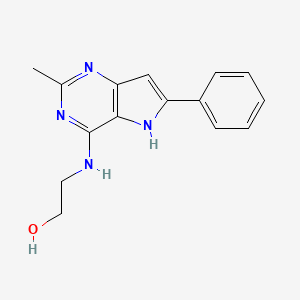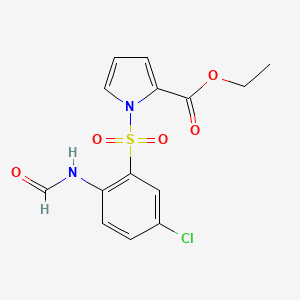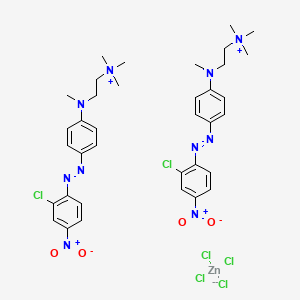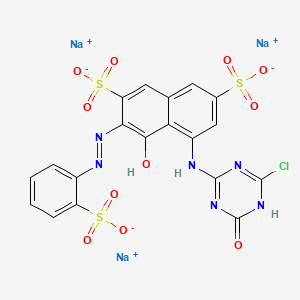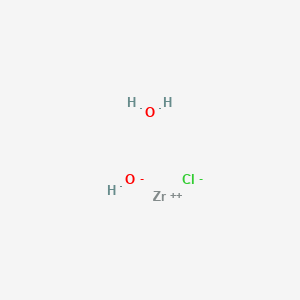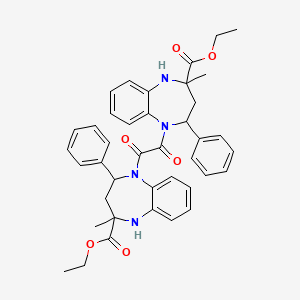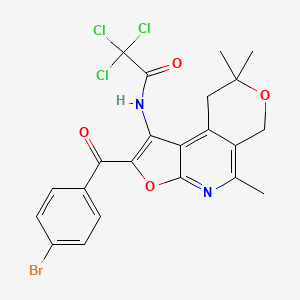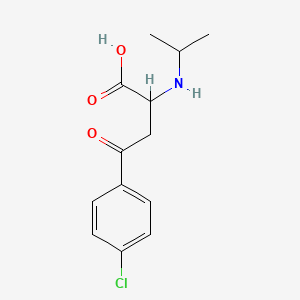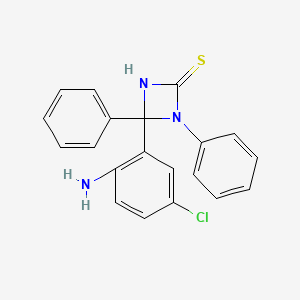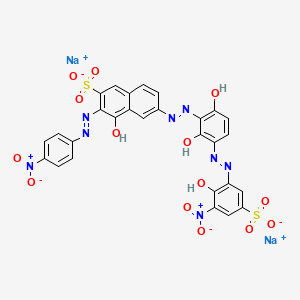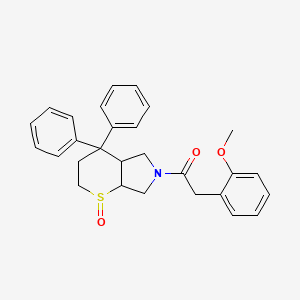
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiopyrano ring fused with a pyrrole ring, along with additional functional groups that contribute to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiopyrano ring and the subsequent fusion with the pyrrole ring. Common reagents used in these reactions may include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired structure. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Thiopyrano(2,3-c)pyrrole compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
科学的研究の応用
Thiopyrano(2,3-c)pyrrole compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules, as well as in studies of reaction mechanisms and catalysis.
Biology: Investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as potential drug candidates for various diseases, including their ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.
作用機序
The mechanism of action of thiopyrano(2,3-c)pyrrole compounds depends on their specific structure and functional groups. These compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Thiopyrano(2,3-c)pyrrole compounds can be compared with other similar compounds, such as:
Thiopyranes: Compounds containing a thiopyrane ring, which may have different reactivity and biological activities.
Pyrroles: Compounds containing a pyrrole ring, which are known for their diverse chemical and biological properties.
Thiophenes: Compounds containing a thiophene ring, which are often used in materials science and pharmaceuticals.
Conclusion
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a compound with a unique structure and diverse potential applications. Further research is needed to fully understand its properties and explore its potential in various fields.
特性
CAS番号 |
146772-47-6 |
|---|---|
分子式 |
C28H29NO3S |
分子量 |
459.6 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)ethanone |
InChI |
InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3 |
InChIキー |
BSCINZPACYGJKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC(=O)N2CC3C(C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



